molecular formula C17H14ClN3O B12982676 N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(2-chlorophenyl)acetamide

N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(2-chlorophenyl)acetamide

Cat. No.: B12982676
M. Wt: 311.8 g/mol
InChI Key: VEODFQZPEDTDBX-UHFFFAOYSA-N
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Description

N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(2-chlorophenyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring attached to a phenyl group, which is further connected to a chlorophenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(2-chlorophenyl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Attachment to Phenyl Group: The pyrazole ring is then attached to a phenyl group through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety by reacting the intermediate with 2-chlorophenyl acetic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(2-chlorophenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(1H-Pyrazol-4-yl)phenyl)-2-phenylacetamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(2-fluorophenyl)acetamide: Contains a fluorine atom instead of chlorine, potentially altering its chemical properties and applications.

Uniqueness

N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(2-chlorophenyl)acetamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C17H14ClN3O

Molecular Weight

311.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-[4-(1H-pyrazol-4-yl)phenyl]acetamide

InChI

InChI=1S/C17H14ClN3O/c18-16-4-2-1-3-13(16)9-17(22)21-15-7-5-12(6-8-15)14-10-19-20-11-14/h1-8,10-11H,9H2,(H,19,20)(H,21,22)

InChI Key

VEODFQZPEDTDBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)C3=CNN=C3)Cl

Origin of Product

United States

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